2,4,6-Tri-O-galloyl-D-glucose 2,4,6-Tri-O-galloyl-D-glucose
Brand Name: Vulcanchem
CAS No.: 108043-99-8
VCID: VC20789445
InChI: InChI=1S/C27H24O18/c28-7-19(44-26(41)10-3-14(31)21(37)15(32)4-10)23(39)24(45-27(42)11-5-16(33)22(38)17(34)6-11)18(35)8-43-25(40)9-1-12(29)20(36)13(30)2-9/h1-7,18-19,23-24,29-39H,8H2/t18-,19+,23-,24-/m1/s1
SMILES: C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Molecular Formula: C27H24O18
Molecular Weight: 636.5 g/mol

2,4,6-Tri-O-galloyl-D-glucose

CAS No.: 108043-99-8

Cat. No.: VC20789445

Molecular Formula: C27H24O18

Molecular Weight: 636.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tri-O-galloyl-D-glucose - 108043-99-8

Specification

CAS No. 108043-99-8
Molecular Formula C27H24O18
Molecular Weight 636.5 g/mol
IUPAC Name [(2R,3R,4S,5R)-2,4-dihydroxy-6-oxo-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]hexyl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C27H24O18/c28-7-19(44-26(41)10-3-14(31)21(37)15(32)4-10)23(39)24(45-27(42)11-5-16(33)22(38)17(34)6-11)18(35)8-43-25(40)9-1-12(29)20(36)13(30)2-9/h1-7,18-19,23-24,29-39H,8H2/t18-,19+,23-,24-/m1/s1
Standard InChI Key LPHKXVRBKUUXIA-RKGYPADOSA-N
Isomeric SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator